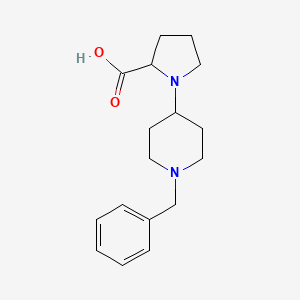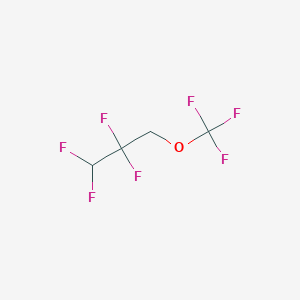
3-((1r,4r)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((1r,4r)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)propanoic acid is a complex organic compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The Fmoc group is particularly favored in solid-phase peptide synthesis (SPPS) because it can be removed under mild conditions, preserving the integrity of the peptide chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1r,4r)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)propanoic acid typically involves several steps:
Fmoc Protection: The initial step involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.
Cyclohexyl Derivative Formation: The protected amino compound is then reacted with a cyclohexyl derivative to form the desired cyclohexylpropanoic acid structure. This step may involve various reagents and catalysts to facilitate the formation of the cyclohexyl ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to produce the compound at a commercial scale.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines, depending on the reagents used.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) to remove the Fmoc group.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of alcohols or amines.
Substitution: Formation of deprotected amino acids or peptides.
科学研究应用
Chemistry
In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides.
Biology
In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular processes. The ability to create specific peptide sequences is crucial for understanding biological mechanisms.
Medicine
In medicine, peptides synthesized using this compound can be used in drug development. Peptides can act as therapeutic agents, targeting specific proteins or receptors in the body to treat various diseases.
Industry
In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including pharmaceuticals, cosmetics, and biotechnology.
作用机制
The mechanism of action of 3-((1r,4r)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)propanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino site, allowing for the controlled addition of amino acids. The Fmoc group can be removed under mild conditions, typically using a base such as piperidine, to reveal the free amino group for further reactions.
相似化合物的比较
Similar Compounds
Boc (tert-Butyloxycarbonyl) Protected Amino Acids: Boc-protected amino acids are another class of compounds used in peptide synthesis. The Boc group is removed under acidic conditions, in contrast to the basic conditions required for Fmoc removal.
Cbz (Carbobenzyloxy) Protected Amino Acids: Cbz-protected amino acids are also used in peptide synthesis. The Cbz group is removed by hydrogenation, which is a different method compared to Fmoc and Boc.
Uniqueness
The uniqueness of 3-((1r,4r)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexyl)propanoic acid lies in its Fmoc protecting group, which offers several advantages:
Mild Deprotection Conditions: The Fmoc group can be removed under mild basic conditions, which is less likely to damage sensitive peptide chains.
Stability: The Fmoc group is stable under acidic conditions, making it suitable for use in various synthetic environments.
Versatility: The Fmoc group can be used in both solution-phase and solid-phase peptide synthesis, providing flexibility in synthetic strategies.
This compound’s specific structure and properties make it a valuable tool in the synthesis of complex peptides and proteins, contributing to advancements in various scientific fields.
属性
分子式 |
C24H27NO4 |
|---|---|
分子量 |
393.5 g/mol |
IUPAC 名称 |
3-[4-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexyl]propanoic acid |
InChI |
InChI=1S/C24H27NO4/c26-23(27)14-11-16-9-12-17(13-10-16)25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,25,28)(H,26,27) |
InChI 键 |
QTOFXQULOHIAMF-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


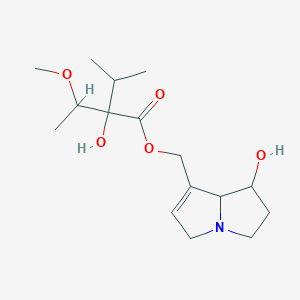

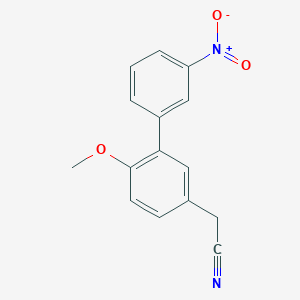
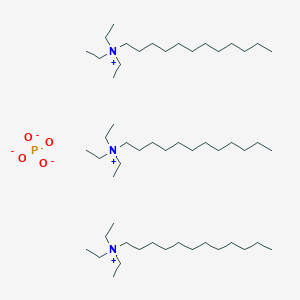



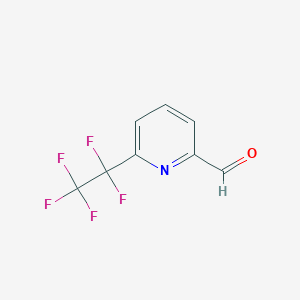
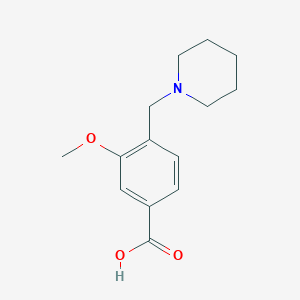

![Di[hexafluoroisopropyl]terephthalate](/img/structure/B12084308.png)
